3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane
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Overview
Description
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered ring compounds containing one oxygen atom and five carbon atoms. This particular compound features a bromomethyl group and a prop-2-en-1-yl group attached to the oxane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane can be achieved through several methods:
Bromination of 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)oxane: This method involves the bromination of the hydroxymethyl derivative using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Allylation of 3-(Bromomethyl)oxane: This method involves the allylation of 3-(Bromomethyl)oxane using an allylating agent such as allyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using efficient brominating agents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted oxanes.
Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.
Reduction: The compound can be reduced to form oxane derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted oxanes with various functional groups.
Oxidation: Oxane derivatives with oxidized functional groups.
Reduction: Oxane derivatives with reduced functional groups.
Scientific Research Applications
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane depends on its specific application and the reactions it undergoes. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The prop-2-en-1-yl group can participate in various addition and substitution reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxane: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-3-(prop-2-en-1-yl)tetrahydrofuran: Similar structure with a tetrahydrofuran ring instead of an oxane ring.
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxetane: Similar structure with an oxetane ring instead of an oxane ring.
Uniqueness
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxane is unique due to its specific combination of functional groups and ring structure, which imparts distinct reactivity and properties compared to similar compounds. Its bromomethyl group provides a versatile site for nucleophilic substitution, while the prop-2-en-1-yl group offers additional reactivity for various chemical transformations.
Properties
Molecular Formula |
C9H15BrO |
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Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-(bromomethyl)-3-prop-2-enyloxane |
InChI |
InChI=1S/C9H15BrO/c1-2-4-9(7-10)5-3-6-11-8-9/h2H,1,3-8H2 |
InChI Key |
OAUCXHHJZZBJQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCOC1)CBr |
Origin of Product |
United States |
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